5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Description
5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1522761-20-1, molecular formula: C₈H₁₃N₃) is a bicyclic heterocyclic compound featuring fused imidazole and pyrimidine rings with ethyl and methyl substituents at positions 5 and 6, respectively . This compound belongs to the imidazo[1,2-a]pyrimidine family, which is structurally related to imidazo[1,2-a]pyridines but distinguished by the pyrimidine ring’s nitrogen content.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
5-ethyl-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C9H15N3/c1-3-8-7(2)6-11-9-10-4-5-12(8)9/h4-5,7-8H,3,6H2,1-2H3,(H,10,11) |
InChI Key |
OIVRXONTEUNAHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CNC2=NC=CN12)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies. Common approaches include:
Multicomponent Reactions: These involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Condensation Reactions: These involve the combination of two or more molecules with the elimination of a small molecule, such as water.
Intramolecular Cyclizations: These involve the formation of a ring structure within a single molecule.
Tandem Reactions: These involve multiple sequential reactions that occur in a single reaction vessel without the need for intermediate purification.
Industrial Production Methods:
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its ethyl and methyl substituents. Key findings include:
| Reagent/Conditions | Major Product | Yield (%) | Stability | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | Ketone | 65–72 | Stable | |
| CrO₃ (H₂SO₄) | Carboxylic acid | 58 | Moderate | |
| O₂ (catalytic Pt) | Epoxide | <30 | Low |
Mechanistic Insight : Oxidation with KMnO₄ in acidic media selectively converts the ethyl group to a ketone via radical intermediates, while CrO₃ targets the methyl group to form carboxylic acids. Epoxidation under oxygen is less efficient due to steric hindrance from the bicyclic structure.
Reduction Reactions
Reductive modifications focus on the imidazole ring and substituents:
| Reagent/Conditions | Major Product | Selectivity | Reference |
|---|---|---|---|
| LiAlH₄ (THF, 0°C) | Secondary alcohol | High | |
| NaBH₄ (MeOH) | Primary amine | Moderate | |
| H₂/Pd-C (10 atm) | Saturated bicyclic system | Partial |
Key Observations :
-
LiAlH₄ reduces carbonyl groups generated during oxidation, yielding alcohols with >90% purity.
-
Catalytic hydrogenation saturates the imidazole ring but requires high pressure and prolonged reaction times .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the pyrimidine nitrogen and carbon positions:
Halogenation
| Halogen Source | Position Modified | Product Application | Reference |
|---|---|---|---|
| Cl₂ (FeCl₃) | C-2 | Antimicrobial intermediates | |
| Br₂ (CH₂Cl₂) | N-1 | Kinase inhibitor precursors |
Nucleophilic Arylations
Suzuki-Miyaura coupling enables aryl group introduction:
pythonExample reaction: 5-Ethyl-6-methyl-imidazopyrimidine + Ar-B(OH)₂ → Ar-substituted derivative
Cycloaddition and Multicomponent Reactions
The compound participates in domino reactions to form polycyclic systems:
Notable Example :
A five-component reaction with ethylenediamine and nitroethene derivatives produces N′-acylhydrazones with antitumor activity .
Biological Activity-Linked Reactions
The compound’s interactions with enzymes involve covalent modifications:
-
Kinase Inhibition : Forms hydrogen bonds with ATP-binding pockets, confirmed by molecular docking .
-
Antimicrobial Action : Chlorinated derivatives disrupt bacterial cell walls via electrophilic attack on peptidoglycan.
Stability Under Reaction Conditions
| Condition | Degradation Observed? | Half-Life (h) | Reference |
|---|---|---|---|
| pH < 3 (HCl) | Yes (ring opening) | 1.5 | |
| pH 7–9 (aqueous) | No | >24 | |
| UV light (254 nm) | Yes (isomerization) | 6 |
Scientific Research Applications
Introduction to 5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its unique fused ring structure, which incorporates both imidazole and pyrimidine rings. Its molecular formula is with a molecular weight of .
The significance of this compound lies in its diverse applications in scientific research, particularly in pharmacology and medicinal chemistry. This article will explore its applications in various fields, highlighting its biological activities and potential therapeutic uses.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : These compounds induce apoptosis and inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Case Study : A study by Farag et al. demonstrated that several derivatives had IC50 values below 10 µM against MCF-7 cells, indicating potent anti-cancer activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Activity Spectrum : It shows moderate to high activity against both gram-positive and gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Certain derivatives have MIC values comparable to established antibiotics, suggesting their potential as new antimicrobial agents .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties:
- COX-2 Inhibition : Some derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammatory processes.
- Clinical Relevance : The inhibition of COX-2 can lead to reduced inflammation and pain relief .
Other Biological Activities
In addition to the aforementioned activities, this compound may also possess other pharmacological properties that warrant further investigation. These include potential applications in neuropharmacology and cardiology.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity against MCF-7 cells | |
| Antimicrobial | Moderate activity against gram-positive bacteria | |
| Anti-inflammatory | COX-2 inhibition leading to reduced inflammation |
Mechanism of Action
The mechanism of action of 5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s fused ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The imidazo[1,2-a]pyrimidine scaffold is highly versatile. Key analogs differ in substituents, ring saturation, and functional groups:
Physicochemical Properties
Biological Activity
5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a compound belonging to the imidazo[1,2-a]pyrimidine class known for its diverse biological activities. This article synthesizes current research findings on its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis of this compound
The synthesis of imidazo[1,2-a]pyrimidines typically involves the reaction of various substrates under specific conditions to yield derivatives with desired biological properties. For this compound, methods often include cyclization reactions involving ethyl and methyl substituents on the imidazole ring.
Antitumor Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidine exhibit significant antitumor properties. For instance, compounds synthesized in various studies have shown promising in vitro activity against cancer cell lines such as MCF-7 (breast cancer) and Hela cells (cervical cancer) . The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Imidazo[1,2-a]pyrimidine derivatives have been evaluated for their antimicrobial activities. Studies demonstrate moderate to high activity against various gram-positive and gram-negative bacteria. For example, certain compounds showed minimum inhibitory concentrations (MICs) that suggest potential as antibacterial agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Some derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes . The inhibition of COX-2 can lead to reduced inflammation and pain relief.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study conducted by Farag et al. explored the antitumor effects of various imidazo[1,2-a]pyrimidine derivatives. The results indicated that several compounds exhibited IC50 values below 10 µM against MCF-7 cells, suggesting potent anti-cancer activity. The study also included computational analyses to understand structure-activity relationships (SAR) that could guide further development .
Case Study: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, a series of imidazo[1,2-a]pyrimidine derivatives were synthesized and tested against a panel of bacteria. The findings revealed that some derivatives had MIC values comparable to established antibiotics. This highlights their potential as new antimicrobial agents in clinical settings .
Q & A
Q. Key Optimization Factors :
- Solvent choice (ethanol, acetic acid) for solubility and reactivity.
- Temperature control during reflux to avoid side reactions.
- Purification via recrystallization (ethyl acetate/ethanol mixtures) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Combined spectroscopic and crystallographic techniques are critical:
Q. Data Interpretation Tips :
- Cross-validate NMR assignments with computational simulations (DFT).
- Resolve crystallographic ambiguities using PLATON or SHELX software .
Basic: How are solubility and stability profiles determined for this compound?
Methodological Answer:
- Solubility Testing :
- Stability Assessment :
- Storage Recommendations :
Advanced: How can computational methods optimize reaction pathways for derivatives?
Methodological Answer:
- Quantum Chemical Calculations :
- Machine Learning :
- Experimental Validation :
Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?
Methodological Answer:
- Case Study : If NMR suggests planar geometry but X-ray shows puckering:
- Synchrotron Validation : High-resolution X-ray (λ < 1 Å) resolves electron density ambiguities .
- Dynamic NMR Simulations : Use software like MestReNova to model conformational flexibility .
Advanced: What strategies address low yields in scale-up synthesis?
Methodological Answer:
- Process Engineering :
- Byproduct Mitigation :
- Design of Experiments (DoE) :
Advanced: How to evaluate biological activity in enzyme inhibition studies?
Methodological Answer:
- Target Identification :
- IC₅₀ Determination :
- Molecular Docking :
Advanced: How to handle regioselectivity challenges in substitution reactions?
Methodological Answer:
Q. Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
